Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-
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Overview
Description
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- is a complex organic compound known for its vibrant color properties. It is primarily used as a red colorant in textiles and fabrics . This compound is notable for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 4-nitroaniline, followed by coupling with 1-naphthylamine to form the intermediate azo compound. This intermediate is then further reacted with 5-(diethylamino)-4-methoxy-2-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and quinone derivatives.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group under mild conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Nitro and quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential effects on cellular processes and as a staining agent in microscopy.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a colorant in textiles, plastics, and inks
Mechanism of Action
The mechanism of action of Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- primarily involves its interaction with cellular components. The compound’s azo groups can undergo reduction within cells, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This interaction can result in changes in cellular function and viability .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar in structure but lacks the diethylamino and methoxy groups.
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Another azo compound with different substituents.
Uniqueness
Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the diethylamino and methoxy groups enhances its solubility and stability, making it more suitable for industrial applications .
Properties
CAS No. |
73263-35-1 |
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Molecular Formula |
C34H31N7O4 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C34H31N7O4/c1-4-40(5-2)32-21-30(35-34(42)23-11-7-6-8-12-23)31(22-33(32)45-3)39-38-29-20-19-28(26-13-9-10-14-27(26)29)37-36-24-15-17-25(18-16-24)41(43)44/h6-22H,4-5H2,1-3H3,(H,35,42) |
InChI Key |
VFUPVQIVFQNYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
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